N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide
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Description
“N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide” is a chemical compound . It is a pearl white powder with a savoury aroma .
Synthesis Analysis
The synthesis of similar compounds has been achieved under mild conditions by amine-mediated demethylation of the precursor . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR spectrum . The molecular formula is C20H21NO5 and the molecular weight is 355.39 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide” include a molecular weight of 355.39 and a chemical formula of C20H21NO5 . It is practically insoluble or insoluble .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-13(16)15-11(8-14)10-6-5-9(17-2)7-12(10)18-3/h4-7,11H,1H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMIQYVYLFOVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-dimethoxyphenyl)methyl]prop-2-enamide |
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